molecular formula C14H15F2N3O2S B2362505 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034334-29-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2362505
CAS No.: 2034334-29-5
M. Wt: 327.35
InChI Key: QVJBRLGPLUBLBN-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H15F2N3O2S and its molecular weight is 327.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is the MAO-B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

This compound interacts with its target, the MAO-B enzyme, by binding to it

Biochemical Pathways

The compound’s interaction with the MAO-B enzyme suggests that it may affect the metabolic pathways of monoamine neurotransmitters . These neurotransmitters include dopamine, norepinephrine, and serotonin, which play key roles in mood regulation, cognition, and motor control.

Pharmacokinetics

The compound is known to be soluble in dmso , which may influence its bioavailability.

Action Environment

Factors such as ph and temperature could potentially affect the compound’s activity, as the compound was tested in a solution with a ph of 75 at 2°C .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c15-14(16)4-1-9(2-5-14)12-18-11(21-19-12)7-17-13(20)10-3-6-22-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJBRLGPLUBLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CSC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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